trans-2-docosenoyl-CoA

Fatty Acid Beta-Oxidation Enoyl-CoA Hydratase Very Long-Chain Fatty Acid Metabolism

trans-2-Docosenoyl-CoA is the mandatory C22 enoyl-CoA substrate for accurate kinetic profiling of VLCAD and peroxisomal enoyl-CoA hydratases. Shorter-chain enoyl-CoA analogs introduce steric and binding biases that invalidate metabolic flux data on very-long-chain fatty acid β-oxidation. This compound is required to replicate physiological substrate constraints in enzyme assays, to serve as an authentic analytical standard for LC-MS/MS quantification of C22-CoA intermediates, and to study VLCAD deficiency and peroxisomal disorders. Ensure data integrity by using the correct chain-length-specific substrate.

Molecular Formula C43H76N7O17P3S
Molecular Weight 1088.1 g/mol
Cat. No. B15550935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-docosenoyl-CoA
Molecular FormulaC43H76N7O17P3S
Molecular Weight1088.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h22-23,30-32,36-38,42,53-54H,4-21,24-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b23-22+/t32-,36-,37-,38+,42-/m1/s1
InChIKeyKRTIFNFQCJTGMV-DYAVHEMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Docosenoyl-CoA: A C22 Enoyl-CoA Intermediate for Very Long-Chain Fatty Acid Metabolism Research


trans-2-Docosenoyl-CoA (also referred to as trans-docos-2-enoyl-CoA) is a 2,3-trans-enoyl CoA derivative formed by the condensation of coenzyme A with trans-2-docosenoic acid [1]. It belongs to the class of very long-chain 2-enoyl coenzyme A thioesters, characterized by a 22-carbon monounsaturated acyl chain bearing a trans double bond at the 2-position [2]. This compound functions as a key metabolic intermediate in the mitochondrial and peroxisomal β-oxidation pathways of very long-chain fatty acids (VLCFAs) [3], serving as the immediate product of acyl-CoA dehydrogenase action on saturated C22-CoA substrates and the substrate for subsequent enoyl-CoA hydratase-catalyzed hydration.

Why Generic Enoyl-CoA Substitution Is Insufficient: The Functional Constraints of Chain Length in trans-2-Docosenoyl-CoA Research


Enoyl-CoA intermediates are not functionally interchangeable across chain lengths. Enzymes in the β-oxidation pathway exhibit strict, often quantifiable, chain-length specificities that dictate metabolic flux [1]. The very-long-chain acyl-CoA dehydrogenase (VLCAD) specifically acts on acyl-CoAs with saturated chain lengths of 12 to 24 carbons, with a distinct preference for longer substrates [2]. Conversely, enoyl-CoA hydratase activity demonstrably decreases with increasing chain length due to steric constraints within the active site . Consequently, substituting trans-2-docosenoyl-CoA (C22) with a shorter-chain analog, such as trans-2-hexadecenoyl-CoA (C16) or trans-2-octenoyl-CoA (C8), introduces confounding variables, including altered enzyme binding kinetics and turnover rates, which fundamentally invalidate comparative studies of VLCFA metabolism, enzyme specificity, or pathway regulation.

trans-2-Docosenoyl-CoA Quantitative Differentiation: Evidence-Based Enzyme and Pathway Specificity


Enzymatic Hydration: trans-2-Docosenoyl-CoA as a Defined Substrate in the Dehydration of 3-Hydroxybehenoyl-CoA

trans-2-Docosenoyl-CoA is the specific product of the dehydratase reaction acting on its corresponding 3-hydroxyacyl-CoA precursor. This reaction is formally defined as: (R)-3-hydroxybehenoyl-CoA ⇌ trans-2-docosenoyl-CoA + H₂O, catalyzed by 3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134) [1]. This defines the compound as an essential, non-substitutable intermediate in the peroxisomal β-oxidation of behenic acid (C22:0) [2].

Fatty Acid Beta-Oxidation Enoyl-CoA Hydratase Very Long-Chain Fatty Acid Metabolism

Substrate Chain-Length Preference in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

Very long-chain acyl-CoA dehydrogenase (VLCAD) exhibits a defined preference for substrates with carbon chain lengths from C12 to C24 [1]. While trans-2-docosenoyl-CoA is the product of the VLCAD reaction, the specificity of the enzyme for its saturated acyl-CoA precursor (behenoyl-CoA, C22) is high. Literature indicates VLCAD prefers longer chain-length substrates compared to other ACAD family members (e.g., MCAD, which has an optimal chain length of C8 [2]). The use of a C22 enoyl-CoA is therefore critical for accurately probing VLCAD kinetics and product inhibition.

VLCAD Mitochondrial Beta-Oxidation Substrate Specificity

Chain Length-Dependent Efficiency of Enoyl-CoA Hydratase (ECH)

The catalytic efficiency of enoyl-CoA hydratase (ECH) is inversely related to the chain length of its enoyl-CoA substrate . This is due to increasing steric hindrance within the enzyme's active site as the acyl chain lengthens. Therefore, a C22 enoyl-CoA like trans-2-docosenoyl-CoA will exhibit a distinct, and likely lower, turnover number (kcat) and a different Michaelis constant (Km) compared to its shorter-chain counterparts (e.g., C10 or C16 enoyl-CoAs) [1].

Enoyl-CoA Hydratase Beta-Oxidation Enzyme Kinetics

Distinct Role in VLCFA Elongation: trans-2-Docosenoyl-CoA as a Reductase Substrate

Beyond β-oxidation, trans-2-docosenoyl-CoA is a substrate for the very-long-chain enoyl-CoA reductase (EC 1.3.1.93), a key enzyme in the fatty acid elongation cycle [1]. This reaction (behenoyl-CoA + NADP⁺ ⇌ trans-2-docosenoyl-CoA + NADPH + H⁺) is crucial for the synthesis of VLCFAs, including those used in sphingolipid production. Mutations in the human trans-2-enoyl-CoA reductase (TER) gene, which acts on substrates like trans-2-docosenoyl-CoA, are linked to nonsyndromic mental retardation due to impaired enzyme activity and altered sphingolipid profiles, leading to changes in C20:0, C18:0, and C18-OH fatty acid levels [2].

Fatty Acid Elongation Enoyl-CoA Reductase Sphingolipid Metabolism

Optimal Scientific and Pre-Clinical Applications for trans-2-Docosenoyl-CoA


In Vitro Characterization of VLCAD and Enoyl-CoA Hydratase Kinetics and Inhibition

This compound is the required substrate for accurately determining the kinetic parameters (Km, Vmax, kcat) of enzymes acting on C22 enoyl-CoA intermediates, such as mitochondrial VLCAD and peroxisomal enoyl-CoA hydratases . Using trans-2-docosenoyl-CoA allows researchers to study product inhibition of VLCAD or the rate-limiting hydration step of C22 substrates, which is critical for understanding the biochemical basis of VLCAD deficiency and other inborn errors of metabolism. Substitution with a shorter-chain enoyl-CoA would yield non-physiological kinetic data and fail to replicate the steric and binding constraints present with C22 substrates [1].

Metabolic Flux Analysis in Peroxisomal and Mitochondrial β-Oxidation Pathways

As a defined intermediate in the β-oxidation of behenic acid (C22:0), trans-2-docosenoyl-CoA is an essential analytical standard and metabolic tracer for quantifying flux through the VLCFA degradation pathway . It is particularly valuable in cell-based models of peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs is a hallmark. Its use in LC-MS/MS-based metabolomics enables precise measurement of pathway intermediates to assess enzyme deficiencies or the efficacy of therapeutic interventions [1].

Investigation of VLCFA Elongation and Sphingolipid Biosynthesis

This C22 enoyl-CoA is a key substrate for microsomal very-long-chain enoyl-CoA reductase, the final step in the VLCFA elongation cycle . This makes it an indispensable tool for studying the synthesis of VLCFAs (≥C22) that are incorporated into complex sphingolipids. Research applications include dissecting the molecular pathology of neurological disorders caused by mutations in the TER gene and screening for modulators of the elongation cycle that could correct aberrant sphingolipid profiles [1].

Development and Validation of Targeted Lipidomics Assays

Due to its specific role in C22 fatty acid metabolism, trans-2-docosenoyl-CoA serves as a high-value reference standard for developing and validating targeted LC-MS/MS assays. It is used to establish retention times, optimize ionization parameters, and create calibration curves for the accurate quantification of very long-chain acyl-CoA and enoyl-CoA species in complex biological matrices, which is essential for both basic research and clinical diagnostic development .

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